![molecular formula C15H24N2O3 B588540 N-Methyl Trimetazidine-d8 Dihydrochloride CAS No. 1246819-10-2](/img/no-structure.png)
N-Methyl Trimetazidine-d8 Dihydrochloride
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Description
N-Methyl Trimetazidine-d8 Dihydrochloride is the labelled analogue of N-Methyl Trimetazidine dihydrochloride, which is a metabolite of Trimetazidine . Trimetazidine is a drug for angina pectoris . It is a selective long chain 3-ketoyl coenzyme A thiolase inhibitor with an IC50 of 75 nM, which can inhibit β-oxidation of free fatty acid (FFA) .
Molecular Structure Analysis
The molecular formula of N-Methyl Trimetazidine-d8 Dihydrochloride is C15H16D8N2O3.2HCl . The InChI key is PXMIANPUSWGLQA-VVWBXAJLSA-N . The compound appears as a white to off-white solid .Physical And Chemical Properties Analysis
N-Methyl Trimetazidine-d8 Dihydrochloride is a white to off-white solid . It has a molecular weight of 361.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Safety and Hazards
properties
CAS RN |
1246819-10-2 |
---|---|
Product Name |
N-Methyl Trimetazidine-d8 Dihydrochloride |
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
288.417 |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
InChI Key |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
synonyms |
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Hydrochloride; |
Origin of Product |
United States |
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